![molecular formula C7H8O4 B12954806 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.0]butane family, which is known for its strained ring system. The presence of both methoxycarbonyl and carboxylic acid functional groups makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a [1.1.0] cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclo[1.1.0]butane core.
Introduction of functional groups: The methoxycarbonyl and carboxylic acid groups are introduced through esterification and oxidation reactions, respectively. Common reagents for these steps include methanol and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclo[1.1.0]butane derivatives.
Aplicaciones Científicas De Investigación
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with an additional carbon atom in the bicyclic core.
Bicyclo[1.1.0]butane-1-carboxylic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of a methoxycarbonyl group.
Uniqueness
3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxycarbonyl and carboxylic acid groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H8O4 |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-methoxycarbonylbicyclo[1.1.0]butane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O4/c1-11-5(10)7-2-6(7,3-7)4(8)9/h2-3H2,1H3,(H,8,9) |
Clave InChI |
ODRSGOFZSQOHCZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC1(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


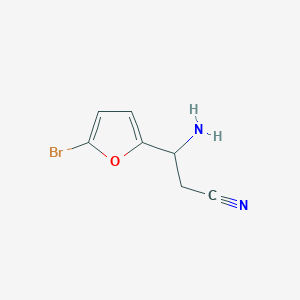
![5-Oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12954728.png)
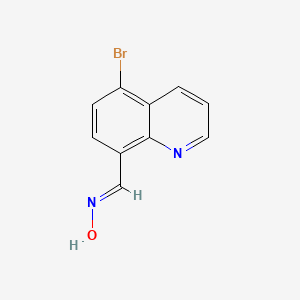

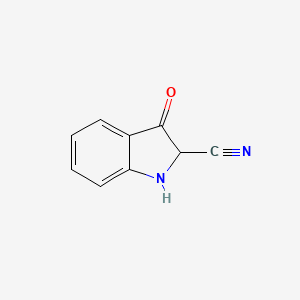
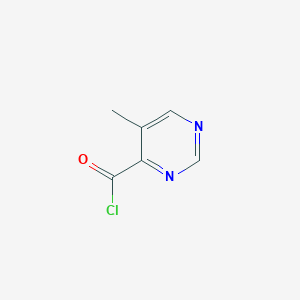

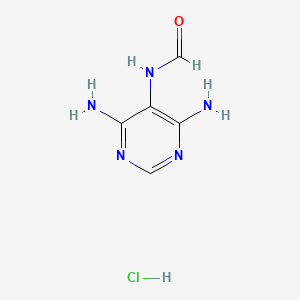

![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)
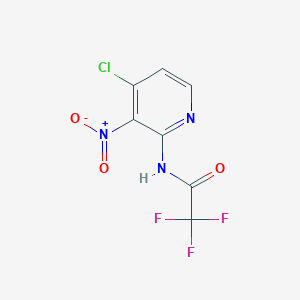


![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)
